
An In-depth Technical Guide to BMS-770767:
Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-770767

Cat. No.: B606248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of BMS-770767. It is crucial to note a common point of confusion: BMS-
770767 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1),

a therapeutic target for type 2 diabetes and metabolic syndrome. It is often mistaken for BMS-

777607, a distinct compound that acts as a c-Met and Axl kinase inhibitor. This guide will focus

on the correct entity, BMS-770767, while also providing context on the distinct activities of

BMS-777607 to clarify any potential misconceptions.

Chemical Identity and Physicochemical Properties
of BMS-770767
BMS-770767 is a small molecule with a triazolopyridine core structure.[1] Its chemical and

physical properties are summarized in the tables below.

Chemical Structure and Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b606248?utm_src=pdf-interest
https://www.benchchem.com/product/b606248?utm_src=pdf-body
https://www.benchchem.com/product/b606248?utm_src=pdf-body
https://www.benchchem.com/product/b606248?utm_src=pdf-body
https://www.benchchem.com/product/b606248?utm_src=pdf-body
https://www.benchchem.com/product/b606248?utm_src=pdf-body
https://www.benchchem.com/product/b606248?utm_src=pdf-body
https://www.bioworld.com/articles/629005-bristol-myers-squibb-reports-discovery-and-first-clinical-data-for-new-11-beta-hsd1-inhibitor?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

IUPAC Name
4-[8-(2-chlorophenoxy)-[2][3][4]triazolo[4,3-

a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol[2]

SMILES
C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5

=CC=CC=C5Cl)O[2][5]

Molecular Formula C₁₉H₁₈ClN₃O₂[2][3]

CAS Number 1875067-34-7[2][4][5]

Physicochemical Properties
Property Value

Molecular Weight 355.82 g/mol [3][4]

pKa (Predicted) 14.69 ± 0.40[4]

XLogP3 4.1[5]

Appearance White to off-white powder[4]

Mechanism of Action: Inhibition of 11β-HSD1
BMS-770767 functions as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1).[1][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to

the active glucocorticoid, cortisol.[1][7] By inhibiting 11β-HSD1, BMS-770767 reduces local

cortisol concentrations in key metabolic tissues such as the liver and adipose tissue.[1][7] This

mechanism of action has been investigated for its therapeutic potential in treating metabolic

disorders, including type 2 diabetes and dyslipidemia.[1][8] Clinical trials have been conducted

to evaluate the safety and efficacy of BMS-770767 in these indications.[9][10]

The inhibitory activity of BMS-770767 against 11β-HSD1 has been quantified in various

species:
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Species IC₅₀ (nM)

Human 2.5[1]

Cynomolgus Monkey 5.7[1]

Mouse 143[1]

11β-HSD1 Signaling Pathway
The following diagram illustrates the role of 11β-HSD1 in glucocorticoid activation and the

inhibitory effect of BMS-770767.
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BMS-770767 inhibits the 11β-HSD1 enzyme.

Clarification: BMS-770767 vs. BMS-777607
A similarly named compound, BMS-777607, is a potent inhibitor of the receptor tyrosine

kinases c-Met and Axl.[11][12][13][14] This compound has been investigated for its anti-cancer

properties, as aberrant c-Met and Axl signaling is implicated in tumor growth, invasion, and

metastasis.[11][12]
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Chemical and Biological Distinction
Feature BMS-770767 BMS-777607

Primary Target 11β-HSD1[1][6] c-Met, Axl, Ron, Tyro3[13][14]

Therapeutic Area
Type 2 Diabetes, Metabolic

Syndrome[1][8]
Oncology[11][12]

IC₅₀ (Axl) Not Applicable 1.1 nM[13][14]

IC₅₀ (c-Met) Not Applicable 3.9 nM[13][14]

c-Met and Axl Signaling Pathways (Target of BMS-
777607)
For the benefit of researchers who may have arrived at this guide due to the naming confusion,

a simplified diagram of the c-Met and Axl signaling pathways, the targets of BMS-777607, is

provided below.
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Start

Prepare Reagents:
- 11β-HSD1 enzyme

- Cortisone (substrate)
- NADPH (cofactor)

- Assay buffer

Prepare serial dilutions of
BMS-770767 in DMSO

Add enzyme, buffer, and
BMS-770767 to microplate wells

Pre-incubate at 37°C

Initiate reaction by adding
cortisone and NADPH

Incubate at 37°C

Stop reaction
(e.g., with a specific inhibitor)

Detect cortisol production
(e.g., using HTRF or LC-MS)

Analyze data to determine IC₅₀

End
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Start

Seed cancer cells (e.g., A549)
in a 96-well plate

Incubate overnight to allow attachment

Treat cells with serial dilutions
of the test compound (e.g., BMS-777607)

Incubate for 72 hours

Add proliferation reagent
(e.g., MTT, resazurin, or CellTiter-Glo®)

Incubate for 2-4 hours

Read absorbance or fluorescence
on a plate reader

Calculate percent viability and
determine GI₅₀ (concentration for 50% growth inhibition)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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